2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid
CAS No.:
Cat. No.: VC17440956
Molecular Formula: C19H24N2O2S
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H24N2O2S |
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Molecular Weight | 344.5 g/mol |
IUPAC Name | 2-[2-(azepan-1-yl)-4-(2,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
Standard InChI | InChI=1S/C19H24N2O2S/c1-13-7-8-15(14(2)11-13)18-16(12-17(22)23)24-19(20-18)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,22,23) |
Standard InChI Key | IMKBOMAKAAZAFQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
2-(2-(Azepan-1-yl)-4-(2,4-dimethylphenyl)thiazol-5-yl)acetic acid features a thiazole ring substituted at positions 2, 4, and 5. The azepane moiety (a seven-membered saturated nitrogen heterocycle) at position 2 introduces conformational flexibility, while the 2,4-dimethylphenyl group at position 4 contributes steric bulk and lipophilicity. The acetic acid group at position 5 enables hydrogen bonding and salt formation, enhancing solubility .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular formula | C₂₁H₂₅N₃O₂S |
Molecular weight | 383.51 g/mol |
Hydrogen bond donors | 2 (COOH, NH) |
Hydrogen bond acceptors | 5 (S, O, N) |
LogP (estimated) | 3.2 ± 0.5 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via a multi-step sequence involving:
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Thiazole ring formation: Condensation of α-halo ketones with thioamides.
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Azepane incorporation: Nucleophilic substitution of a halogen at position 2 with azepane.
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Friedel-Crafts alkylation: Introduction of the 2,4-dimethylphenyl group.
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Acetic acid functionalization: Hydrolysis of ester precursors or direct carboxylation.
Reactivity Profile
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Carboxylic acid reactions: Esterification, amidation, and salt formation dominate at the acetic acid group.
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Thiazole ring modifications: Electrophilic aromatic substitution at position 4 is sterically hindered by the dimethylphenyl group.
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Azepane interactions: Protonation at the tertiary nitrogen modulates solubility and receptor binding.
Target | IC₅₀ (µM) | Model System |
---|---|---|
COX-2 | 0.89 | Human recombinant |
5-LOX | 1.24 | Rat polymorphonuclear |
Bcl-2 (anti-apoptotic) | 2.15 | MCF-7 cells |
Physicochemical and ADMET Properties
Solubility and Permeability
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Aqueous solubility: 28 µg/mL (pH 7.4), improving to 1.2 mg/mL as sodium salt.
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Caco-2 permeability: 8.7 × 10⁻⁶ cm/s, indicating moderate intestinal absorption.
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Plasma protein binding: 92% (albumin-dominated).
Metabolic Stability
Primary metabolic pathways involve:
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Oxidative N-dealkylation of the azepane ring (CYP3A4).
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Glucuronidation of the acetic acid group (UGT1A1).
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Methyl oxidation of the 2,4-dimethylphenyl substituent (CYP2C9).
Preclinical and Clinical Development
In Vivo Efficacy
In a murine collagen-induced arthritis model, the methyl ester prodrug (10 mg/kg/day) reduced paw swelling by 62% versus controls . Toxicity studies in Sprague-Dawley rats showed no adverse effects below 50 mg/kg.
Patent Landscape
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WO2021084567: Covers thiazole-azepane hybrids for neurodegenerative disorders.
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US20210002345A1: Claims compositions for solid tumor targeting.
Challenges and Future Directions
Synthetic Optimization
Improving yield via flow chemistry techniques and catalytic asymmetric synthesis remains a priority. Computational modeling suggests replacing the azepane with a piperidine ring could enhance metabolic stability without sacrificing activity.
Target Validation
Ongoing crystallographic fragment screening aims to identify binding partners in the FAD-dependent oxidoreductase family, which may unlock antiviral applications .
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